molecular formula C12H17NOS B5144046 2-(benzylthio)-N-ethylpropanamide

2-(benzylthio)-N-ethylpropanamide

Cat. No.: B5144046
M. Wt: 223.34 g/mol
InChI Key: VWONAWULNYVNJA-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-ethylpropanamide is a synthetic α-thioamide compound characterized by a propanamide backbone substituted with a benzylthio (-S-CH₂C₆H₅) group at the α-carbon and an N-ethyl group on the amide nitrogen. Its molecular formula is C₁₂H₁₇NOS, with a molecular weight of 223.33 g/mol.

Properties

IUPAC Name

2-benzylsulfanyl-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-3-13-12(14)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWONAWULNYVNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)SCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(4-Methoxybenzenethio)propanamide

  • Molecular Formula: C₁₀H₁₃NO₂S
  • Molecular Weight : 223.28 g/mol
  • Synthesis: Prepared via nucleophilic substitution of 2-chloropropanamide with 4-methoxybenzenethiol in ethanol using sodium as a base .
  • Key Differences :
    • Lacks the N-ethyl substitution present in the target compound.
    • Features a 4-methoxybenzylthio group instead of benzylthio, introducing electron-donating methoxy substituents that may alter electronic properties and solubility.

N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide

  • Molecular Formula: C₁₂H₁₇NO₂S
  • Molecular Weight : 251.33 g/mol
  • Synthesis : Derived from N,N-dimethyl-2-chloropropanamide and 4-methoxybenzenethiol under similar conditions .
  • Key Differences :
    • Contains a bulkier N,N-dimethyl group, which increases steric hindrance compared to the N-ethyl group in the target compound.
    • The 4-methoxybenzylthio group may enhance polarity relative to the unsubstituted benzylthio group.

2-(Benzylthio)-2-imidazoline Monohydrochloride

  • Molecular Formula : C₁₀H₁₃ClN₂S
  • Molecular Weight : 228.74 g/mol
  • Key Differences :
    • Replaces the propanamide chain with an imidazoline ring, drastically altering the molecular scaffold.
    • The hydrochloride salt form improves solubility in polar solvents compared to the neutral propanamide derivative.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis/Natural Source
2-(Benzylthio)-N-ethylpropanamide C₁₂H₁₇NOS 223.33 N-ethyl, benzylthio, propanamide backbone Synthetic (hypothesized)
2-(4-Methoxybenzenethio)propanamide C₁₀H₁₃NO₂S 223.28 Unsubstituted amide, 4-methoxybenzylthio Synthetic (ethanol, sodium)
N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide C₁₂H₁₇NO₂S 251.33 N,N-dimethyl, 4-methoxybenzylthio Synthetic (ethanol, sodium)
2-(Benzylthio)-2-imidazoline Monohydrochloride C₁₀H₁₃ClN₂S 228.74 Imidazoline ring, hydrochloride salt Natural extract (pearl millet)

Research Findings and Functional Insights

Electronic and Steric Effects

  • The benzylthio group in the target compound is less electron-rich than the 4-methoxybenzylthio group in analogs, which could influence interactions with biological targets or metal ions.
  • The N-ethyl substituent offers intermediate steric bulk compared to N,N-dimethyl or unsubstituted amides, possibly balancing solubility and binding affinity in pharmacological contexts.

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